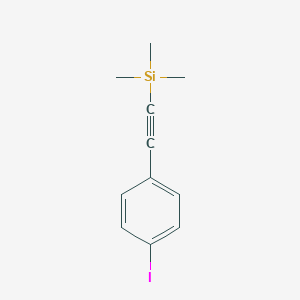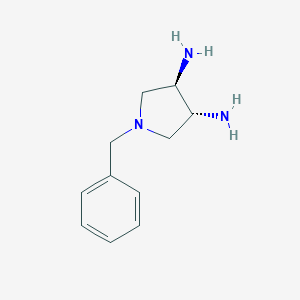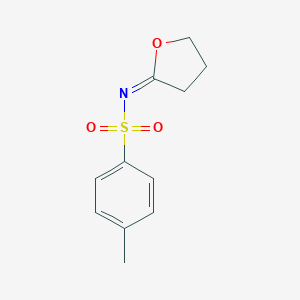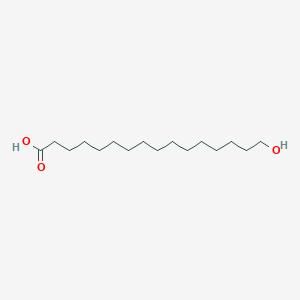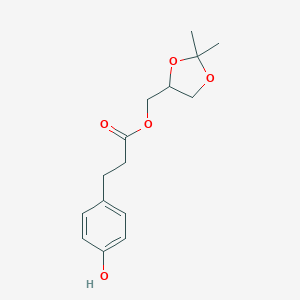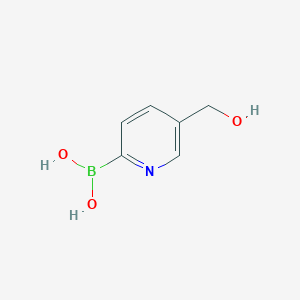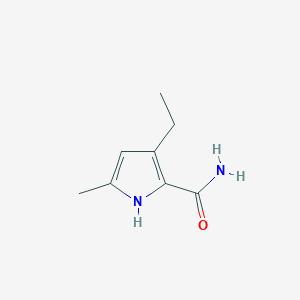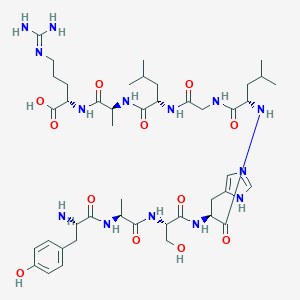
Complement C3a, (Tyr-70-77)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Complement C3a, (Tyr-70-77) is a peptide that is an important component of the complement system, which is a part of the innate immune system. It is involved in the activation of the complement system and plays a crucial role in the immune response against pathogens. This peptide has been studied extensively, and its biochemical and physiological effects have been well characterized.
Mecanismo De Acción
Complement C3a, (Complement C3a, (Tyr-70-77)) activates the complement system by binding to its receptor, C3aR, on the surface of immune cells. This binding triggers a cascade of events that leads to the activation of the complement system and the recruitment of immune cells to the site of infection or injury. The activation of the complement system also leads to the production of inflammatory mediators, which contribute to the immune response.
Efectos Bioquímicos Y Fisiológicos
Complement C3a, (Complement C3a, (Tyr-70-77)) has several biochemical and physiological effects. It activates the complement system, which leads to the production of inflammatory mediators, such as cytokines and chemokines. It also promotes the recruitment of immune cells, such as neutrophils and macrophages, to the site of infection or injury. Additionally, it has been shown to be involved in the regulation of vascular permeability and smooth muscle contraction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Complement C3a, (Complement C3a, (Tyr-70-77)) in lab experiments include its well-characterized mechanism of action and its ability to activate the complement system and induce an immune response. However, there are also limitations to its use, including its potential to induce unwanted inflammatory responses and its limited stability in vivo.
Direcciones Futuras
Future research on Complement C3a, (Complement C3a, (Tyr-70-77)) could focus on several areas, including the development of more stable analogs of the peptide, the identification of novel therapeutic targets for inflammatory diseases, and the investigation of the role of Complement C3a, (Complement C3a, (Tyr-70-77)) in the regulation of vascular permeability and smooth muscle contraction. Additionally, the use of Complement C3a, (Complement C3a, (Tyr-70-77)) in combination with other immune modulators could be explored as a potential therapeutic strategy for inflammatory diseases.
In conclusion, Complement C3a, (Complement C3a, (Tyr-70-77)) is an important component of the complement system that plays a crucial role in the immune response against pathogens. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this peptide could lead to the development of novel therapeutic strategies for inflammatory diseases.
Métodos De Síntesis
The synthesis of Complement C3a, (Complement C3a, (Tyr-70-77)) can be achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain on a solid support. The peptide is then cleaved from the support and purified by high-performance liquid chromatography (HPLC). The purity and identity of the peptide can be confirmed by mass spectrometry.
Aplicaciones Científicas De Investigación
Complement C3a, (Complement C3a, (Tyr-70-77)) has been extensively studied in the field of immunology and inflammation. It has been shown to play a crucial role in the activation of the complement system and the recruitment of immune cells to sites of infection or injury. It has also been implicated in the pathogenesis of several inflammatory diseases, including rheumatoid arthritis, asthma, and sepsis.
Propiedades
Número CAS |
125753-03-9 |
|---|---|
Nombre del producto |
Complement C3a, (Tyr-70-77) |
Fórmula molecular |
C44H70N14O12 |
Peso molecular |
987.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C44H70N14O12/c1-22(2)14-31(39(65)50-19-35(61)54-32(15-23(3)4)40(66)53-25(6)36(62)55-30(43(69)70)8-7-13-49-44(46)47)56-41(67)33(17-27-18-48-21-51-27)57-42(68)34(20-59)58-37(63)24(5)52-38(64)29(45)16-26-9-11-28(60)12-10-26/h9-12,18,21-25,29-34,59-60H,7-8,13-17,19-20,45H2,1-6H3,(H,48,51)(H,50,65)(H,52,64)(H,53,66)(H,54,61)(H,55,62)(H,56,67)(H,57,68)(H,58,63)(H,69,70)(H4,46,47,49)/t24-,25-,29-,30-,31-,32-,33-,34-/m0/s1 |
Clave InChI |
MYJNAAHCNXENGH-FDRYRYEMSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Otros números CAS |
125753-03-9 |
Secuencia |
YASHLGLAR |
Sinónimos |
C3a(tyrosyl-70-77) complement 3a(Tyr-70-77) complement C3a, (Tyr-70-77) nonapeptide C3a(Tyr-70-77) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



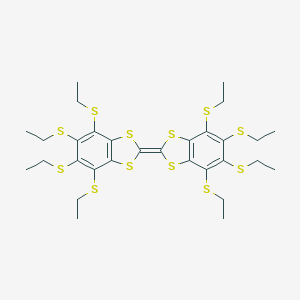
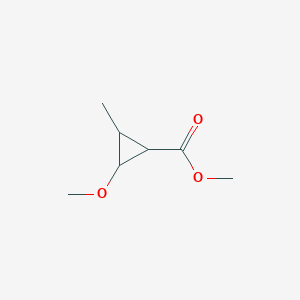
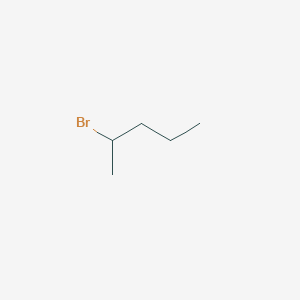
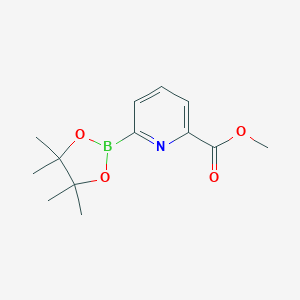
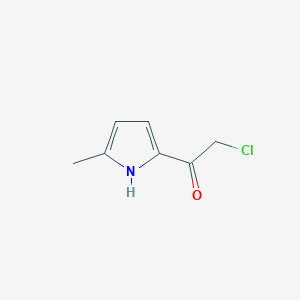
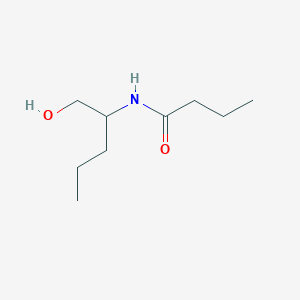
![8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid](/img/structure/B163831.png)
